O-Butylhydroxylamine Hydrochloride: A Comprehensive Guide to Synthesis, Purification, and Characterization
O-Butylhydroxylamine Hydrochloride: A Comprehensive Guide to Synthesis, Purification, and Characterization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility and Importance of O-Butylhydroxylamine Hydrochloride
O-Butylhydroxylamine hydrochloride (CAS No: 4490-82-8) is a pivotal reagent in modern organic and medicinal chemistry. As a stable salt of O-butylhydroxylamine, it serves as a crucial building block in the synthesis of a wide array of complex molecules. Its primary utility lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives, a transformation that is fundamental in the creation of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Professionals in drug development frequently utilize this compound for producing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including matrix metalloproteinase (MMP) inhibitors and antimalarial agents.[3][4] Furthermore, its application extends to analytical chemistry, where it is used for the detection and quantification of carbonyls.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of O-butylhydroxylamine hydrochloride. It is designed for researchers and scientists, emphasizing the causal relationships behind experimental choices to ensure both high yield and exceptional purity.
Part 1: The Synthetic Pathway - A Modern Approach
The synthesis of O-alkylhydroxylamines can be approached through several routes. However, many traditional methods involve hazardous reagents or precursors that lack functional group tolerance. The selected methodology, adapted from the work of Albrecht, Defoin, and Tarnus, presents a direct and efficient two-step process starting from the corresponding alcohol (1-butanol).[5] This approach is advantageous as it avoids the preliminary conversion of the alcohol to an alkyl halide and circumvents the use of hydrazine, which can be detrimental to sensitive substrates.[5]
The overall strategy involves:
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Activation of the Alcohol: Conversion of 1-butanol to its methanesulfonate (mesylate) ester. This transforms the hydroxyl group, a poor leaving group, into a good leaving group (mesylate), priming the molecule for nucleophilic substitution.
-
Nucleophilic Substitution and Deprotection: O-alkylation of a protected hydroxylamine (tert-butyl N-hydroxycarbamate) with the butyl mesylate, followed by acidic removal of the N-Boc protecting group to yield the final hydrochloride salt.
Reaction Mechanism and Rationale
The core of the synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen of tert-butyl N-hydroxycarbamate acts as the nucleophile, attacking the primary carbon of butyl mesylate and displacing the mesylate leaving group. The use of a base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical to deprotonate the N-hydroxycarbamate, thereby increasing its nucleophilicity. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen, preventing undesired side reactions. The final step involves acidic hydrolysis using hydrochloric acid in an anhydrous solvent, which selectively cleaves the Boc group and protonates the resulting O-butylhydroxylamine to furnish the stable, crystalline hydrochloride salt.[5]
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Butyl Methanesulfonate
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL) and 1-butanol (10.0 g, 135 mmol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (20.5 mL, 148 mmol) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (11.5 mL, 148 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield butyl methanesulfonate as a clear oil. Proceed to the next step without further purification.
Step 2: Synthesis of O-Butylhydroxylamine Hydrochloride
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Setup: In a separate flask under a nitrogen atmosphere, dissolve tert-butyl N-hydroxycarbamate (17.9 g, 135 mmol) in anhydrous N,N-Dimethylformamide (DMF, 150 mL).
-
Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (22.3 mL, 148 mmol) to the solution and stir for 15 minutes at room temperature.
-
Alkylation: Add the crude butyl methanesulfonate from the previous step to the reaction mixture. Stir at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-O-butylhydroxylamine.
-
Deprotection: Dissolve the crude intermediate in anhydrous diethyl ether (150 mL). Cool to 0 °C and bubble dry hydrogen chloride gas through the solution for 20 minutes (or add a 4 M solution of HCl in dioxane) until a white precipitate forms.
-
Isolation: Stir the suspension for 1 hour at 0 °C. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield crude O-butylhydroxylamine hydrochloride.
Part 2: Purification - Achieving Analytical Grade Purity
Purification is a critical step to remove unreacted starting materials, by-products from side reactions, and residual solvents. For crystalline solids like O-butylhydroxylamine hydrochloride, recrystallization is the most effective and widely used purification technique.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain either fully soluble or insoluble at all temperatures.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: A common and effective solvent system for hydroxylamine salts is a mixture of a polar alcohol (like ethanol or isopropanol) and a non-polar co-solvent (like diethyl ether or hexanes). For this protocol, an ethanol/diethyl ether system is recommended.
-
Dissolution: Place the crude O-butylhydroxylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling continuously, until the solid just dissolves. The key is to use the absolute minimum volume of hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether. This removes any soluble impurities adhering to the crystal surface without dissolving the product.
-
Drying: Dry the pure, white crystalline product under high vacuum to remove all traces of solvent.
Part 3: Analytical Characterization and Quality Control
To validate the identity, structure, and purity of the synthesized O-butylhydroxylamine hydrochloride, a suite of analytical techniques should be employed.
| Property | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₄H₁₂ClNO | --- |
| Molecular Weight | 125.60 g/mol | Mass Spectrometry |
| Melting Point | Approx. 155-159 °C (decomposes)[3][4] | Melting Point Apparatus |
| Purity (¹H NMR) | ≥98.0%[8] | ¹H NMR Spectroscopy |
| Solubility | Soluble in water[3] | Solubility Test |
| Structure | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of O-butylhydroxylamine hydrochloride.[8] Key signals would correspond to the butyl chain protons and the amine protons.
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount when working with O-butylhydroxylamine hydrochloride to ensure laboratory safety and maintain product integrity.
-
Hazards: The compound is classified as a skin and eye irritant.[9][10] Inhalation may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][11] Work in a well-ventilated area or a chemical fume hood.[9][10]
-
Storage: O-butylhydroxylamine hydrochloride is hygroscopic.[11][12] Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] Protect from moisture.
-
Spill & Disposal: In case of a spill, avoid creating dust. Scoop the material into a suitable container for disposal. Dispose of waste material in accordance with local, state, and federal regulations.[10]
Conclusion
This guide outlines a reliable and modern methodology for the synthesis and purification of high-purity O-butylhydroxylamine hydrochloride. By understanding the chemical principles behind each step—from the activation of 1-butanol to the rationale for recrystallization—researchers can confidently and safely produce this valuable reagent. The protocols provided, when combined with rigorous analytical characterization and adherence to safety guidelines, will enable the consistent production of material suitable for the demanding applications in pharmaceutical development and advanced organic synthesis.
References
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Chemdad Co., Ltd. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. O-Butylhydroxylamine Hydrochloride: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. [Link]
- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.
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Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]
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PubChem. O-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
- Google Patents.
- Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
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University of Rochester. Recrystallization and Crystallization. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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